2-Methyl-d3-propionic-3,3,3-d3 acid (also known as Isobutyric-d6 acid, CAS 29054-08-8) is a highly stable, isotopically labeled short-chain fatty acid (SCFA) widely procured as an internal standard for mass spectrometry and as a synthetic precursor for deuterated active pharmaceutical ingredients (APIs). Featuring six deuterium atoms located exclusively on the terminal methyl groups, it provides a precise +6 Da mass shift relative to unlabeled isobutyric acid . This specific isotopic labeling pattern is critical for distinguishing the compound from endogenous SCFAs in complex biological matrices, such as plasma and gut microbiome samples, while intentionally avoiding the chemical instability associated with alpha-position deuteration.
Substituting 2-Methyl-d3-propionic-3,3,3-d3 acid with unlabeled isobutyric acid (CAS 79-31-2) completely fails in quantitative assays due to indistinguishable endogenous background signals. Furthermore, attempting to use the more heavily labeled Isobutyric-d7 acid (CAS 223134-74-5) introduces a critical analytical vulnerability: the deuterium at the alpha-carbon is acidic and susceptible to enolization-driven hydrogen-deuterium (H/D) exchange in aqueous matrices or during basic sample derivatization [1]. This exchange causes the d7 standard to partially revert to a d6 species, resulting in isotopic scrambling, fluctuating internal standard signals, and severe quantification errors, making the d6 form the only reliable choice for rigorous procurement.
During LC-MS/MS sample preparation of SCFAs, derivatization agents (e.g., 3-nitrophenylhydrazine) are often applied under basic conditions. Isobutyric-d7 acid contains an alpha-deuterium that undergoes rapid H/D exchange under these conditions, leading to a loss of isotopic purity. In contrast, 2-Methyl-d3-propionic-3,3,3-d3 acid (d6) restricts deuterium placement to the beta-carbons (methyl groups), which are chemically inert to enolization [1]. This structural design ensures the d6 standard maintains >99% isotopic integrity throughout rigorous extraction and derivatization workflows, whereas d7 standards can exhibit significant isotopic degradation.
| Evidence Dimension | Isotopic stability during basic derivatization |
| Target Compound Data | 2-Methyl-d3-propionic-3,3,3-d3 acid (d6) maintains >99% isotopic purity. |
| Comparator Or Baseline | Isobutyric-d7 acid (CAS 223134-74-5) suffers from alpha-proton H/D exchange. |
| Quantified Difference | Complete elimination of alpha-position isotopic scrambling. |
| Conditions | Aqueous biological matrices and basic derivatization workflows. |
Prevents internal standard signal loss and ensures absolute quantification accuracy in clinical and microbiome SCFA assays.
Accurate quantification of trace SCFAs requires an internal standard with a mass shift large enough to evade the natural isotopic envelope of the endogenous analyte. Lower-mass labeled analogs, such as Isobutyric-d3 acid (+3 Da), can suffer from 1-5% isotopic cross-talk due to the M+3 natural heavy isotope contributions from high concentrations of endogenous isobutyric acid [1]. 2-Methyl-d3-propionic-3,3,3-d3 acid provides a robust +6 Da mass shift, driving isotopic cross-talk below 0.1% and significantly improving the signal-to-noise ratio for trace-level detection.
| Evidence Dimension | Isotopic cross-talk / background interference |
| Target Compound Data | 2-Methyl-d3-propionic-3,3,3-d3 acid (+6 Da) exhibits <0.1% cross-talk. |
| Comparator Or Baseline | Isobutyric-d3 acid (+3 Da) exhibits potential 1-5% cross-talk. |
| Quantified Difference | >10-fold reduction in isotopic interference. |
| Conditions | LC-MS/MS or GC-MS analysis of high-concentration biological samples. |
Enables the accurate measurement of low-abundance SCFA biomarkers without baseline interference from natural isotopes.
In the synthesis of deuterated pharmaceuticals (e.g., deuterated Ritonavir analogs), the isobutyryl group is a common site for cytochrome P450-mediated metabolism, specifically omega-oxidation at the methyl groups[2]. Utilizing 2-Methyl-d3-propionic-3,3,3-d3 acid as a synthetic precursor installs strong C-D bonds at these exact metabolic soft spots. Due to the primary kinetic isotope effect, the C-D bond requires significantly more energy to cleave than a C-H bond (kH/kD ratio typically 2 to 7), effectively slowing down enzymatic degradation and improving the pharmacokinetic half-life of the resulting API compared to its unlabeled counterpart [1].
| Evidence Dimension | Metabolic stability (Kinetic Isotope Effect) |
| Target Compound Data | APIs synthesized with d6-isobutyryl groups resist methyl-oxidation (kH/kD > 2). |
| Comparator Or Baseline | Unlabeled isobutyryl APIs undergo rapid CYP450 omega-oxidation. |
| Quantified Difference | Significant reduction in metabolic clearance rate via primary kinetic isotope effect. |
| Conditions | In vivo pharmacokinetics and in vitro liver microsome assays. |
Provides a critical synthetic building block for extending the half-life and improving the safety profile of next-generation drugs.
Because it resists H/D exchange during sample preparation, this d6 compound is the optimal internal standard for quantifying isobutyric acid in fecal, serum, and urine samples via LC-MS/MS or GC-MS, ensuring high-fidelity data in microbiome-host interaction studies [1].
Procured as a starting material to install d6-isobutyryl moieties in drug discovery pipelines. The strategic placement of deuterium on the methyl groups blocks CYP450-mediated omega-oxidation, extending the pharmacokinetic half-life of the resulting therapeutics [2].
Utilized in stable isotope-resolved metabolomics (SIRM) to trace the catabolism of valine and the generation of branched-chain fatty acids. The +6 Da mass shift provides a clean analytical background, free from natural isotopic interference, allowing for precise flux analysis [1].
Flammable;Acute Toxic